9-ethyl-8-methyl-2-[(3-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
9-ethyl-8-methyl-2-[(3-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that features a unique combination of thieno, triazolo, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-8-methyl-2-[(3-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include chloroacetyl chloride, triethylamine, and various solvents such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
9-ethyl-8-methyl-2-[(3-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the heterocyclic rings.
Scientific Research Applications
9-ethyl-8-methyl-2-[(3-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Materials Science: The compound’s heterocyclic structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is also studied for its interactions with various biological targets, which could lead to the development of new drugs or diagnostic tools.
Mechanism of Action
The mechanism of action of 9-ethyl-8-methyl-2-[(3-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors involved in key cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- Hydrazine-coupled pyrazoles
- 1-phenyl-3-tolylpyrazole
Uniqueness
What sets 9-ethyl-8-methyl-2-[(3-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart from similar compounds is its unique combination of thieno, triazolo, and pyrimidine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H16N6S |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
12-ethyl-11-methyl-4-[(3-methylpyrazol-1-yl)methyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C15H16N6S/c1-4-11-10(3)22-15-13(11)14-17-12(19-21(14)8-16-15)7-20-6-5-9(2)18-20/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
BLCALGGRJCBXSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C3=NC(=NN3C=N2)CN4C=CC(=N4)C)C |
Origin of Product |
United States |
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